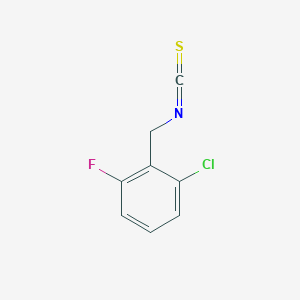

2-Chloro-6-fluorobenzyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-6-fluorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Chemical Reactions Analysis

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate, are known to react with both amino and thiol groups, yielding various products such as thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .科学的研究の応用

Anticarcinogenic Potential

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate , have been studied for their anticarcinogenic properties. They are known to be biologically active products resulting from the hydrolysis of glucosinolates found in cruciferous vegetables . These compounds have shown promise in chemoprevention due to their ability to modulate enzymes involved in carcinogen metabolism and to induce apoptosis in malignant cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of isothiocyanates make them candidates for treating chronic inflammation-related conditions. They have been shown to inhibit the production of pro-inflammatory mediators and may play a role in preventing inflammatory diseases .

Antioxidative Effects

Isothiocyanates have antioxidative capabilities, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases. Their ability to activate antioxidant defense systems in the body is a key area of interest in reducing the risk of various oxidative stress-induced conditions .

Neuroprotective Effects

Research has indicated that isothiocyanates may offer neuroprotective benefits. Sulforaphane, a well-studied isothiocyanate, has been shown to counteract amyloid β (Aβ) aggregation in Alzheimer’s disease, suggesting that similar compounds could have potential applications in the prevention of neurodegenerative diseases .

Antimicrobial Activity

Isothiocyanates have demonstrated antimicrobial properties against a variety of pathogens. Their mechanism of action includes disrupting microbial membranes and interfering with microbial metabolism, which could make them useful as natural preservatives or in developing new antimicrobial agents .

作用機序

are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Safety and Hazards

While specific safety data for 2-Chloro-6-fluorobenzyl isothiocyanate was not found, a related compound, 2-Chloro-6-fluorobenzyl bromide, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGRUYLWCJYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN=C=S)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)

![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)